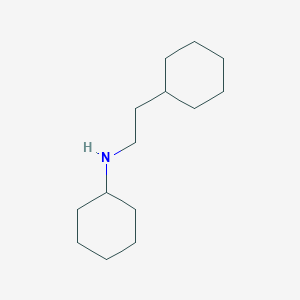
N-(2-cyclohexylethyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclohexylethyl)cyclohexanamine is an organic compound belonging to the class of aliphatic amines It is characterized by the presence of a cyclohexyl group attached to an ethyl chain, which is further connected to a cyclohexanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexylethyl)cyclohexanamine can be achieved through several methods. One common approach involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:
C6H5NH2+3H2→C6H11NH2
Another method involves the alkylation of ammonia using cyclohexanol. This process requires specific reaction conditions, including the presence of a catalyst and controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be efficient and cost-effective, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
N-(2-cyclohexylethyl)cyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amine group and the cyclohexyl moiety.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using molecular oxygen over alumina-based catalysts.
Reduction: Reduction reactions typically involve the use of hydrogen gas and metal catalysts to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include cyclohexanone oxime, substituted amines, and other derivatives. These products have significant industrial and research applications .
科学的研究の応用
N-(2-cyclohexylethyl)cyclohexanamine has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of N-(2-cyclohexylethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can undergo oxidation to form cyclohexanone oxime, which is a key intermediate in the production of ε-caprolactam, a precursor for Nylon-6. The oxidation process is catalyzed by alumina-based catalysts and involves the formation of a Schiff base intermediate .
類似化合物との比較
N-(2-cyclohexylethyl)cyclohexanamine can be compared with other similar compounds, such as cyclohexylamine and N-(2-phenylethyl)cyclohexanamine. These compounds share structural similarities but differ in their chemical properties and applications:
特性
分子式 |
C14H27N |
|---|---|
分子量 |
209.37 g/mol |
IUPAC名 |
N-(2-cyclohexylethyl)cyclohexanamine |
InChI |
InChI=1S/C14H27N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h13-15H,1-12H2 |
InChIキー |
GHMJGQPYHORYHA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CCNC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




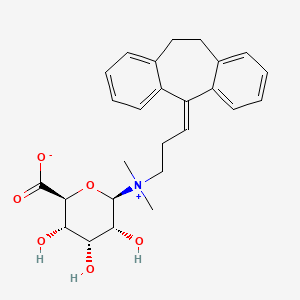
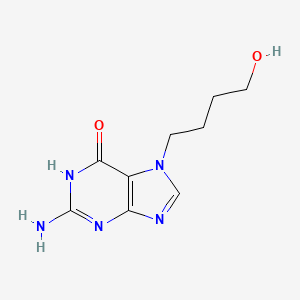
![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)
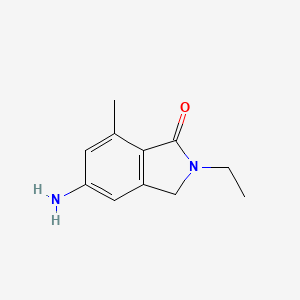
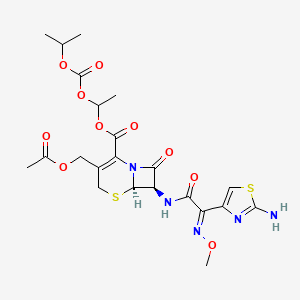

![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)
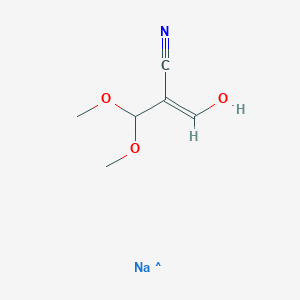



![N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13864128.png)
